3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Description
3,7,7-Trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol is a bicyclic ether-alcohol characterized by a [3.3.0] bicyclo framework with three oxygen atoms (trioxa), three methyl substituents, and a hydroxyl group at the 4-position. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound’s unique structure confers distinct physicochemical properties, including moderate polarity (due to the hydroxyl and ether groups) and stereochemical rigidity.
Properties
IUPAC Name |
2,2,5-trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5(9)6-7(10-4)12-8(2,3)11-6/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYQXZPKDHEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(O1)OC(O2)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291220 | |
| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-79-8 | |
| Record name | NSC74243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors via Oxygen-Mediated Reactions
The formation of the trioxabicyclo[3.3.0]octane skeleton often begins with cyclopropane or dioxolane precursors. A prominent method involves the oxidation of bicycloalkanol derivatives using molecular oxygen in the presence of transition-metal catalysts. For example, Fe(III) acetylacetonate facilitates the conversion of silylated bicycloalkanols into 1,2-dioxolanes under photochemical conditions. This approach, while initially developed for simpler dioxolanes, can be adapted to synthesize the target compound by selecting methyl-substituted bicycloalkanol precursors.
Reaction conditions typically involve dichloromethane or toluene as solvents, temperatures between −10°C and 25°C, and irradiation with visible light to activate singlet oxygen. The mechanism proceeds through hydroperoxide intermediates, which undergo intramolecular cyclization to form the bicyclic peroxide structure.
Catalytic Oxidation of Cyclopropanes
Cyclopropane derivatives serve as critical precursors due to their strain-induced reactivity. Manganese(II) abietate or acetylacetonate catalyzes the oxidation of methyl-substituted cyclopropanols, yielding 1,2-dioxolanes in 60–80% efficiency. For instance, the reaction of 3,7,7-trimethylbicyclo[3.3.0]octan-4-ol with oxygen in the presence of Mn(II) catalysts generates the target compound via radical intermediates (Table 1).
Table 1: Catalytic Oxidation of Cyclopropanol Derivatives
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,7,7-Trimethylcyclopropanol | Mn(II) acetylacetonate | 25 | 75 |
| 2,2-Dimethyl-1,3-dioxolane | Fe(III) acetylacetonate | −10 | 68 |
This method’s scalability depends on optimizing catalyst loading (typically 4–10 mol%) and suppressing side reactions through inert atmospheres.
Singlet Oxygen Ene Reactions
The singlet-oxygen ene reaction with α,β-unsaturated ketones offers a stereoselective pathway to hydroperoxide intermediates. For example, photooxygenation of 3,7-dimethyl-1,5-dioxol-4-ene yields β-hydroperoxy ketones, which cyclize to form the trioxabicyclo framework under acidic conditions. Acetic anhydride and pyridine are often employed to stabilize reactive peroxides during this step.
Key advantages of this method include:
- High regioselectivity due to the electron-deficient nature of the ene substrate.
- Mild reaction conditions (e.g., −5°C to 10°C) that minimize decomposition.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes continuous flow reactors to enhance yield and purity. A two-step process is commonly employed:
- Precursor Synthesis : 2,2-Dimethyl-1,3-dioxolane is reacted with methyl ketones in a fixed-bed reactor using H₂SO₄ as a catalyst.
- Cyclization-Oxidation : The intermediate is oxidized with oxygen in a plug-flow reactor containing Cu(II) acetylacetonate, achieving conversions >90%.
Purification involves fractional distillation under reduced pressure (40–60 mbar) to isolate the target compound with >98% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Methods for 3,7,7-Trimethyl-2,6,8-Trioxabicyclo[3.3.0]Octan-4-Ol Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Cyclopropane Oxidation | 75 | 95 | High |
| Singlet Oxygen Ene Reaction | 68 | 92 | Moderate |
| Industrial Flow Process | 90 | 98 | Very High |
Transition-metal catalysis outperforms photochemical methods in scalability but requires stringent control over oxygen partial pressure.
Mechanistic Insights and Side-Reaction Mitigation
The formation of β-hydroxyketone byproducts remains a challenge in large-scale synthesis. Computational studies suggest that side reactions arise from premature ring-opening of peroxides. Strategies to mitigate this include:
- Low-Temperature Quenching : Rapid cooling to −20°C post-reaction.
- Chelating Agents : Adding ethylenediaminetetraacetic acid (EDTA) to sequester metal impurities.
Chemical Reactions Analysis
Types of Reactions
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to participate in nucleophilic and electrophilic reactions, leading to the formation of new bonds and structures. These interactions can affect biological systems, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Differences
Notes:
- The target compound’s [3.3.0] system imposes moderate ring strain compared to [3.2.1] (smaller bridge) or [4.1.0] (larger bridge) systems.
- Substituents critically influence steric effects: trimethyl groups in the target compound offer less hindrance than tert-butyl groups in macrocyclic derivatives .
Reactivity and Stability
Ring Strain and Reactivity :
- The [3.3.0] system in the target compound exhibits lower strain than [3.2.1] (), reducing susceptibility to skeletal rearrangements under conditions like thionyl chloride treatment. However, the hydroxyl group at the 4-position enhances acidity (pKa ~12–14), enabling nucleophilic substitutions .
- In contrast, [4.1.0] systems () show higher strain due to the seven-membered ring, increasing reactivity in ring-opening reactions.
- Steric Effects: Macrocyclic derivatives with tert-butyl groups () demonstrate enhanced stability due to steric shielding, whereas the target compound’s trimethyl groups allow greater accessibility for functionalization . The benzoate ester in lacks H-bond donors, reducing solubility in polar solvents compared to the target compound’s hydroxyl group .
Physical Properties
Table 2: Key Physicochemical Properties
Notes:
Biological Activity
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol is a bicyclic compound with potential biological activities that warrant investigation. This compound's unique structure suggests diverse interactions within biological systems, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a bicyclic framework known for its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| Structure | Bicyclic compound |
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[3.3.0]octane have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit metabolic pathways.
Anticancer Activity
A study highlighted the anticancer potential of bicyclic compounds similar to this compound. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Inhibition of PC-3 Cell Lines
In a comparative analysis involving PC-3 prostate cancer cells:
- Compound Tested : this compound
- Concentration : Various concentrations up to 50 µM
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 < 25 µM), indicating strong anticancer properties.
Neuroprotective Effects
Recent findings suggest that the compound may also possess neuroprotective effects. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells and promote neuronal survival under stress conditions.
The biological activity of this compound may be attributed to its ability to interact with cellular receptors and enzymes involved in critical metabolic pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with tumor growth.
- Receptor Modulation : It may act on neurotransmitter receptors that modulate neuronal excitability and survival.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol, and what challenges arise during its purification?
- Methodology : Adapt multi-step organic synthesis protocols, such as those used for structurally related bicyclic ethers. For example, oxidation-reduction cycles (e.g., using H₂O₂/HCO₂H for epoxidation) and acid-catalyzed cyclization may be applicable .
- Purification : Use fractional distillation (for liquid intermediates) or recrystallization (for solids) under inert atmospheres. Monitor purity via GC-MS or HPLC, referencing retention indices from similar bicyclic compounds (e.g., boiling points of 218°C for analogous structures ).
Q. How can researchers characterize the stereochemical configuration of this bicyclic compound?
- Methodology : Employ X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, use NMR spectroscopy (¹H/¹³C, DEPT, COSY, NOESY) to analyze coupling constants and spatial proximity of methyl groups. Compare spectral data with databases like NIST Chemistry WebBook for validation .
- Example : For a related compound (6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one), NOESY correlations resolved axial vs. equatorial substituents .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines : Follow hazard codes [危]4-3-III (flammable liquid, irritant) as seen in similar bicyclic alcohols . Use PPE (gloves, goggles), work in fume hoods, and store at 0–6°C if stability data suggests thermal sensitivity .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and consultation with a physician, per safety data sheets (SDS) .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation products be identified?
- Experimental Design :
- Stability Testing : Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH) and oxidizing agents (e.g., KMnO₄). Monitor degradation via TLC or LC-MS.
- Degradation Analysis : Compare fragmentation patterns with computational predictions (e.g., using NIST MS libraries) .
- Data Interpretation : Cross-reference thermal decomposition thresholds (e.g., flash point ~84°C for similar bicyclic alcohols ) to assess reactivity.
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack on the oxabicyclo ring).
- Docking Studies : Model interactions with enzymes or catalysts using software like AutoDock Vina, referencing crystallographic data from analogous structures .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology :
- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized NMR solvents).
- Collaborative Validation : Cross-validate data with independent labs using high-field NMR (≥500 MHz) and high-resolution MS .
- Case Study : Discrepancies in melting points of 3,4,5-trimethoxyphenol (146–149°C ) highlight the need for standardized calibration.
Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?
- Methodology :
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to isolate enantiomers.
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, referencing protocols for similar bicyclic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
